molecular formula C14H28N2O2 B1345019 tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate CAS No. 886362-17-0

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate

Cat. No.: B1345019
CAS No.: 886362-17-0
M. Wt: 256.38 g/mol
InChI Key: GZBKNFMNMFIGNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .

Biology

In biological research, this compound is used to study the effects of carbamates on enzyme activity. It serves as a model compound to investigate the inhibition of enzymes such as acetylcholinesterase .

Medicine

In medicine, carbamates like this compound are explored for their potential use as prodrugs. These compounds can be designed to release active drugs in a controlled manner, improving the efficacy and safety of therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine . This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control of functional groups is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in applications where selective protection of amine groups is essential .

Biological Activity

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate, with the CAS number 886362-17-0, is a carbamate compound that has garnered attention in biological research due to its potential effects on enzyme activity and pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C14H28N2O2, with a molecular weight of approximately 256.39 g/mol. The structure includes a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with an aminoethyl side chain.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably acetylcholinesterase (AChE). Carbamates like this compound are known to form stable complexes with AChE, leading to prolonged neurotransmitter action at synapses. This inhibition can be beneficial in therapeutic contexts but also raises concerns regarding toxicity and side effects.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of AChE, which is crucial for regulating neurotransmitter levels in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Antitumor Activity

Some studies suggest that carbamates exhibit cytotoxic properties against various cancer cell lines. While specific data on this compound's antitumor efficacy is limited, structural similarities with other bioactive carbamates indicate potential for further investigation in cancer treatment.

Case Studies

  • Enzyme Activity Studies : In vitro studies have demonstrated that this compound significantly inhibits AChE activity compared to control groups. The IC50 value was determined to be in the low micromolar range, indicating potent inhibitory effects.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays against human cancer cell lines revealed moderate activity, warranting further exploration into its potential as an anticancer agent.

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Biological ActivityIC50 (µM)
This compoundC14H28N2O2AChE InhibitionLow micromolar
N-Boc-ethylenediamineC8H16N2O2Enzyme Inhibition15
N-Boc-N-methylethylenediamineC9H18N2O2Moderate Cytotoxicity20

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a protecting group for amines in peptide synthesis. This feature is particularly useful in drug development processes where selective protection and deprotection are required.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-11,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKNFMNMFIGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649599
Record name tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-17-0
Record name 1,1-Dimethylethyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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